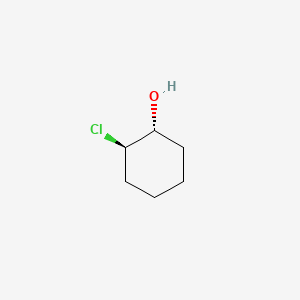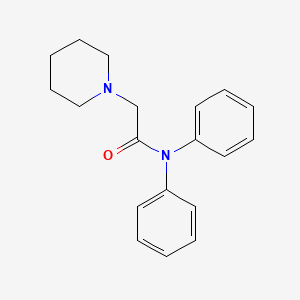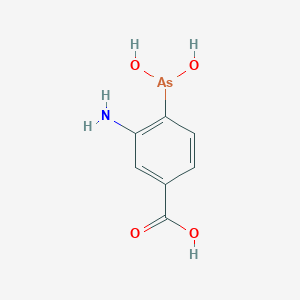![molecular formula C11H12N4O6 B14723589 Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 6098-56-2](/img/structure/B14723589.png)
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of (2,4-dinitrophenyl)hydrazine with an appropriate ester. One common method includes the reaction of (2,4-dinitrophenyl)hydrazine with methyl acetoacetate in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Diamino derivatives with reduced nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dinitrophenyl group can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]acetate
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]propanoate
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]butanoate
Uniqueness
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its specific hydrazinylidene linkage and the presence of a butanoate ester. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
6098-56-2 |
|---|---|
Formule moléculaire |
C11H12N4O6 |
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C11H12N4O6/c1-3-8(11(16)21-2)12-13-9-5-4-7(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3 |
Clé InChI |
GAQGCORLPAKLTH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



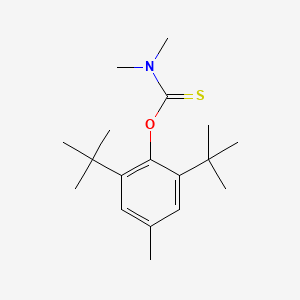

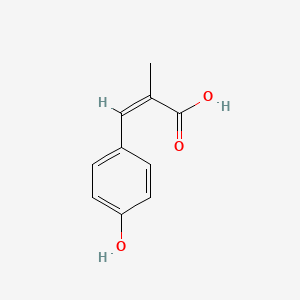

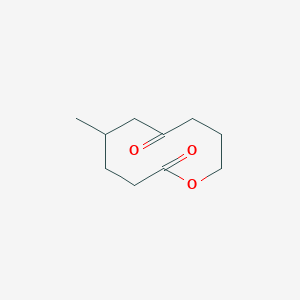

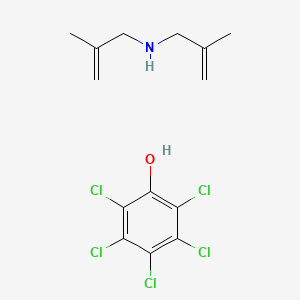
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
